

# AF 594 Carboxylic Acid: A Technical Guide to Solubility, Storage, and Application

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## Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B15555913

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This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of **AF 594 carboxylic acid**, a fluorescent dye crucial for various research and drug development applications. The following sections detail its physicochemical properties, provide protocols for its use in bioconjugation, and illustrate key experimental workflows.

## Core Properties of AF 594 Carboxylic Acid

**AF 594 carboxylic acid** is a bright, photostable, red-fluorescent dye.<sup>[1]</sup> Its free carboxylic acid group allows for covalent conjugation to primary amines on biomolecules through the use of carbodiimide chemistry.

## Spectral Properties

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	586 nm
Emission Maximum ( $\lambda_{em}$ )	613 nm
Molar Extinction Coefficient ( $\epsilon$ )	105,000 $\text{cm}^{-1}\text{M}^{-1}$

## Solubility

**AF 594 carboxylic acid** is soluble in several common laboratory solvents. For optimal performance, it is recommended to reconstitute the lyophilized powder in a high-quality, anhydrous solvent.

Solvent	Recommended Concentration
Water	1–10 mg/mL[2]
Dimethylsulfoxide (DMSO)	1–10 mg/mL[2]
Dimethylformamide (DMF)	1–10 mg/mL[2]

To prepare a stock solution, dissolve the dye in an aqueous buffer such as PBS, or in anhydrous DMSO or DMF.[2]

## Storage and Stability

Proper storage is critical to maintain the integrity and fluorescence of **AF 594 carboxylic acid**.

Form	Storage Condition	Shelf Life
Solid (Lyophilized)	-20°C, desiccated, and protected from light.[1]	Up to 24 months.[1]
Reconstituted Solution	2-8°C, protected from light.[2]	Up to 1 year.[2]

Transportation of the solid dye can be done at room temperature for up to three weeks.[1]

## Experimental Protocols

The carboxylic acid group of AF 594 is typically conjugated to primary amines on proteins, peptides, or other biomolecules using a two-step carbodiimide reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

## Protein Labeling via EDC/sulfo-NHS Chemistry

This protocol provides a general procedure for conjugating **AF 594 carboxylic acid** to a protein, such as bovine serum albumin (BSA).

**Materials:**

- **AF 594 carboxylic acid**
- Protein (e.g., BSA) in an amine-free buffer (e.g., MES or PBS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., gel filtration)

**Procedure:**

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of **AF 594 Carboxylic Acid**:
  - Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
  - Add a 5-10 fold molar excess of EDC and sulfo-NHS to the **AF 594 carboxylic acid** dissolved in Activation Buffer.
  - Incubate for 15-30 minutes at room temperature.
- Conjugation:
  - Add the activated AF 594 solution to the protein solution. A molar dye-to-protein ratio of 2-6 is often optimal for antibodies.[3]
  - Incubate for 1-2 hours at room temperature, protected from light.
- Quenching: Add Quenching Buffer to stop the reaction. Incubate for 15-30 minutes.

- Purification: Remove unconjugated dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 586 nm (for AF 594).

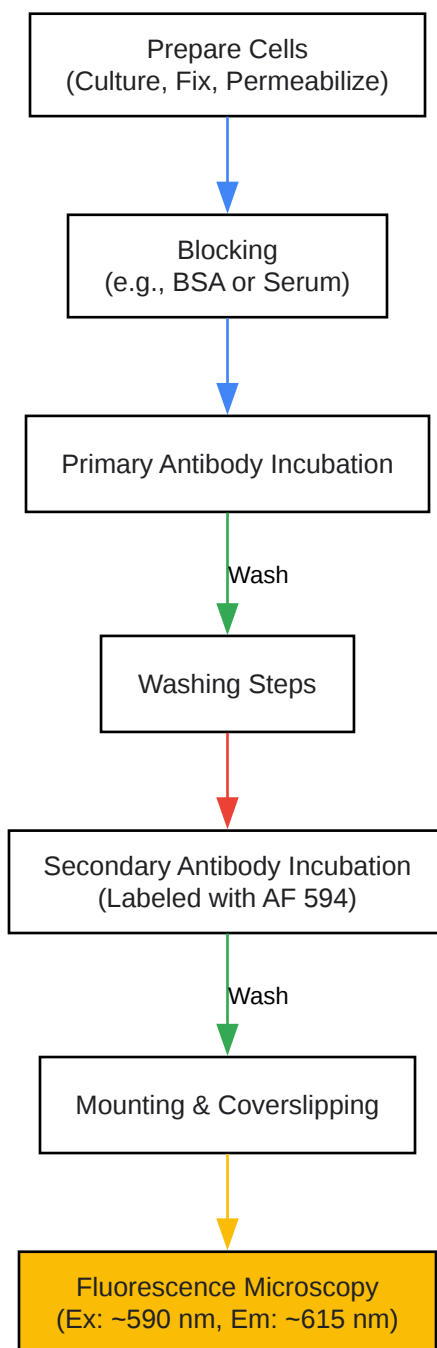
## Experimental Workflows

The following diagrams illustrate common experimental workflows involving **AF 594 carboxylic acid**.



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Caption: Workflow for labeling a protein with **AF 594 carboxylic acid**.



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Caption: General workflow for immunofluorescence cell imaging.

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